molecular formula C25H26O2 B8210490 3,5-Bis(1-methyl-1-phenylethyl)salicylaldehyde

3,5-Bis(1-methyl-1-phenylethyl)salicylaldehyde

Cat. No.: B8210490
M. Wt: 358.5 g/mol
InChI Key: PTVMRODARZXYPS-UHFFFAOYSA-N
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Description

3,5-Bis(1-methyl-1-phenylethyl)salicylaldehyde is an organic compound with the molecular formula C25H26O2 It is a derivative of salicylaldehyde, featuring two 1-methyl-1-phenylethyl groups at the 3 and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(1-methyl-1-phenylethyl)salicylaldehyde typically involves the alkylation of salicylaldehyde with 1-methyl-1-phenylethyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran or dimethylformamide to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or column chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(1-methyl-1-phenylethyl)salicylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Bis(1-methyl-1-phenylethyl)salicylaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(1-methyl-1-phenylethyl)salicylaldehyde is primarily based on its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic rings and alkyl groups may facilitate interactions with hydrophobic pockets in biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(1-methyl-1-phenylethyl)salicylaldehyde is unique due to the presence of bulky 1-methyl-1-phenylethyl groups, which can significantly influence its chemical reactivity and biological interactions. These groups provide steric hindrance and hydrophobic interactions that are not present in similar compounds, potentially leading to distinct properties and applications .

Properties

IUPAC Name

2-hydroxy-3,5-bis(2-phenylpropan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O2/c1-24(2,19-11-7-5-8-12-19)21-15-18(17-26)23(27)22(16-21)25(3,4)20-13-9-6-10-14-20/h5-17,27H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVMRODARZXYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)(C)C3=CC=CC=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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